molecular formula C13H9F3O B1599726 4-Trifluoromethoxy-biphenyl CAS No. 71274-84-5

4-Trifluoromethoxy-biphenyl

Cat. No. B1599726
CAS RN: 71274-84-5
M. Wt: 238.2 g/mol
InChI Key: BANUTYPBALYVJT-UHFFFAOYSA-N
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Description

4-Trifluoromethoxy-biphenyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 4-TFMOP and has a molecular formula of C13H9F3O. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

Liquid Crystal Materials

4-Trifluoromethoxy-biphenyl derivatives are used in developing new-generation liquid crystal materials. Harmata and Herman (2021) synthesized organic compounds based on 4′-(trifluoromethoxy)-[1,1′-biphenyl]-4-yl-4-(trifluoromethoxy) benzoate and similar cores, demonstrating unique infrared properties due to the lack of aliphatic protons in their molecular structure (Harmata & Herman, 2021).

Mesogenic Properties

Emsley et al. (1994) studied the structure, flexibility, and mesogenic properties of 4-methoxy-4′-cyanobiphenyl and its α,α,α-trifluorinated derivative, revealing significant differences in the potential governing rotation about the ring-oxygen bonds between the two molecules (Emsley et al., 1994).

Synthesis of Ketooximes

Karipcin and Arabali (2006) conducted research on the synthesis of new ketooximes, starting from the reaction of chloroacetyl chloride with biphenyl. They prepared various 4-(alkylaminoisonitrosoacetyl)biphenyles using different amines, indicating the versatility of biphenyl derivatives in synthesizing novel compounds (Karipcin & Arabali, 2006).

Dielectric Anisotropy in Liquid Crystals

Yoshizawa, Segawa, and Ogasawara (2005) prepared novel compounds involving 4-(trifluoromethoxy)phenyl and investigated their structural effects on dielectric anisotropy in liquid crystalline phases. Their research highlights the impact of molecular structure on the electro-optical properties of liquid crystals (Yoshizawa, Segawa & Ogasawara, 2005).

Birefringence and Mesomorphic Properties

Herman et al. (2017) synthesized and characterized liquid crystal compounds based on 4-[(4-butyl-2,6-difluorophenyl)ethynyl]biphenyl core. Their study draws correlations between molecular structure and mesomorphic properties, offering insights into the design of liquid crystalline materials (Herman et al., 2017).

properties

IUPAC Name

1-phenyl-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANUTYPBALYVJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447311
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethoxy-biphenyl

CAS RN

71274-84-5
Record name 4-Trifluoromethoxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
S Pan, X Wu, J Jiang, W Gao, Y Wan… - ACS medicinal …, 2010 - ACS Publications
The blockade of aberrant hedgehog (Hh) signaling has shown promise for therapeutic intervention in cancer. A cell-based phenotypic high-throughput screen was performed, and the …
Number of citations: 352 pubs.acs.org
P Harmata, J Herman, P Kula - Liquid Crystals, 2020 - Taylor & Francis
This article is a continuation of previously published ‘Liquid crystals for IR: Part I’ article. Several homologous series of laterally halogenated and perfluoroalkyl- or perfluoroalkoxy-…
Number of citations: 8 www.tandfonline.com
P GOLANI, SK SHAH… - International Journal of …, 2021 - search.ebscohost.com
Aromatase is one of the important target for drugs that interfere with production of estrogen in the treatment of estrogen receptor positive breast cancer. Therefore the discovery of novel …
Number of citations: 0 search.ebscohost.com
B Hu, J Cai, J Chen, M Cao, P Wang… - Journal of Chemical …, 2014 - journals.sagepub.com
A highly efficient synthesis of Erismodegib (LDE225) is described. The chlorine of 2-chloro-5-nitropyridine was displaced by 2,6-dimethylmorpholine and the nitro group reduced to give …
Number of citations: 1 journals.sagepub.com
F Leroux, P Jeschke, M Schlosser - Chemical reviews, 2005 - ACS Publications
When asked to draw up a list of textbook substituents, hardly anyone would consider to associate such an “exotic entity” like trifluoromethoxy to the lastingly popular carboxy, acetyl, …
Number of citations: 678 pubs.acs.org
Z Cheng, S Zhang, H Su, H Zhao, G Su, M Fang… - Eco-Environment & …, 2023 - Elsevier
Liquid crystal monomers (LCMs) are a family of synthetic organic chemicals applied in the liquid crystal displays (LCDs) of various electric and electronic products (e-products). Due to …
Number of citations: 0 www.sciencedirect.com
D Bhattarai, JH Jung, S Han, H Lee, SJ Oh… - European Journal of …, 2017 - Elsevier
The Hedgehog (Hh) signaling pathway is associated with diverse aspects of cellular events, such as cell migration, proliferation, and differentiation throughout embryonic development …
Number of citations: 22 www.sciencedirect.com
A Lukin, A Bakholdina, M Chudinov… - Journal of Enzyme …, 2021 - Taylor & Francis
A set of 1,3,4-thiadiazole-2-carboxamides bearing a substituted biphenyl in the amide portion was synthesised and tested for agonistic activity towards free fatty acid receptor 1 (FFA1). …
Number of citations: 6 www.tandfonline.com
C Zhou, Y Li, Y Lu, R Zhang, K Jin… - Chinese Journal of …, 2013 - Wiley Online Library
An alternative method for synthesis of biaryls has been developed through the Pd catalyzed desulfitative coupling reaction of sodium arylsulfinates with aryl bromides and chlorides. The …
Number of citations: 21 onlinelibrary.wiley.com
GW Kabalka, M Al-Masum - Tetrahedron letters, 2005 - Elsevier
… Analytical data for new compounds: 4′-Fluoro-4-trifluoromethoxy-biphenyl: 1 H NMR (CDCl 3 , 300 MHz): δ 7.53–7.46 (m, 4H, –C 6 H 4 ), 7.28–7.08 (m, 4H, –C 6 H 4 ). C NMR (CDCl 3 …
Number of citations: 60 www.sciencedirect.com

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